4-fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a benzaldehyde core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions. One common method includes the iodination of 4-fluoro-2-(trifluoromethyl)benzaldehyde. The reaction conditions often involve the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 4-Fluoro-2-iodo-6-(trifluoromethyl)benzoic acid.
Reduction: 4-Fluoro-2-iodo-6-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 4-fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the aldehyde group. The fluorine and trifluoromethyl groups can influence the reactivity and selectivity of the compound in various reactions. The iodine atom can participate in substitution reactions, making it a versatile intermediate .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-(trifluoromethyl)benzaldehyde
- 2-Fluoro-4-iodo-6-(trifluoromethyl)benzaldehyde
- 4-Fluoro-6-iodo-2-(trifluoromethyl)benzonitrile
Uniqueness
4-Fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde is unique due to the combination of fluorine, iodine, and trifluoromethyl groups on the benzaldehyde core. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific synthetic applications .
Properties
Molecular Formula |
C8H3F4IO |
---|---|
Molecular Weight |
318.01 g/mol |
IUPAC Name |
4-fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H3F4IO/c9-4-1-6(8(10,11)12)5(3-14)7(13)2-4/h1-3H |
InChI Key |
LMVSWSJEUNQCKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C=O)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.